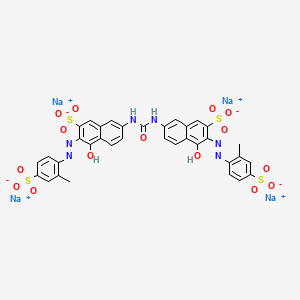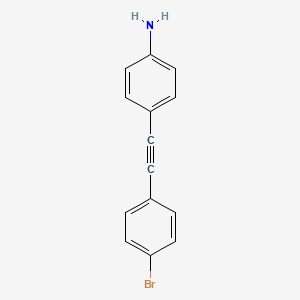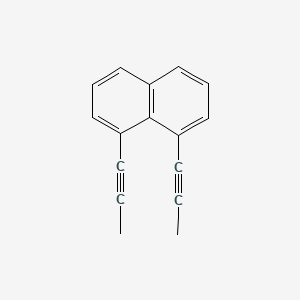
Naphthalene, 1,8-di-1-propynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,8-di-1-propynyl-, also known as 1,8-Bis(1-propynyl)naphthalene, is an organic compound with the molecular formula C₁₆H₁₂ and a molecular weight of 204.2665 g/mol This compound is a derivative of naphthalene, where two propynyl groups are attached at the 1 and 8 positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,8-di-1-propynyl- typically involves the alkylation of naphthalene derivatives. One common method is the reaction of 1,8-dibromonaphthalene with propynyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a catalyst such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of Naphthalene, 1,8-di-1-propynyl- may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1,8-di-1-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration, chlorine gas for halogenation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1,8-di-1-propynyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer properties by targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of Naphthalene, 1,8-di-1-propynyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound, known for its use in mothballs and as a precursor in chemical synthesis.
1,8-Dihydroxy Naphthalene: Used in the synthesis of host-guest complexes and as a building block in supramolecular chemistry.
Naphthalene Diimides:
Uniqueness
Naphthalene, 1,8-di-1-propynyl- is unique due to the presence of propynyl groups, which impart distinct chemical reactivity and photophysical properties. This makes it a valuable compound for specialized applications in organic synthesis, materials science, and biomedical research .
Eigenschaften
CAS-Nummer |
22360-77-6 |
|---|---|
Molekularformel |
C16H12 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1,8-bis(prop-1-ynyl)naphthalene |
InChI |
InChI=1S/C16H12/c1-3-7-13-9-5-11-15-12-6-10-14(8-4-2)16(13)15/h5-6,9-12H,1-2H3 |
InChI-Schlüssel |
GJRLHJRIHBWMNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CC=CC2=C1C(=CC=C2)C#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


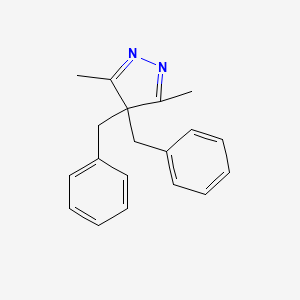
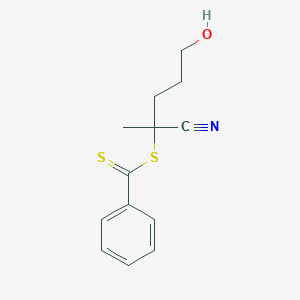
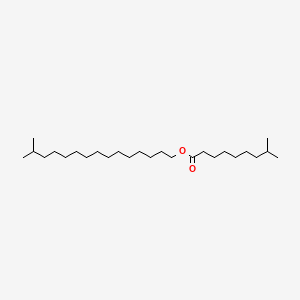
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)
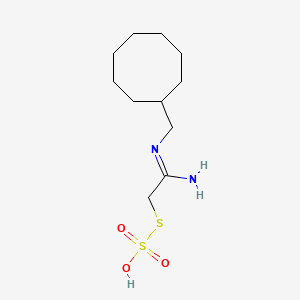

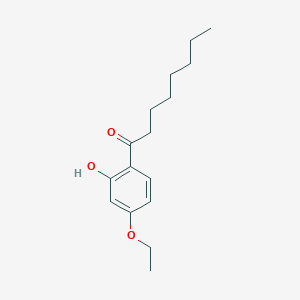

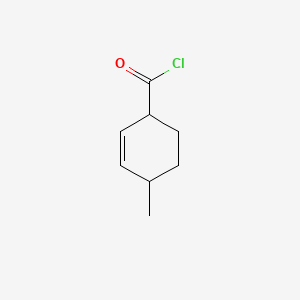
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)


